Cas no 73836-78-9 (Leukotriene D4)

Leukotriene D4 structure
Leukotriene D4 structure
Nome del prodotto:Leukotriene D4
Numero CAS:73836-78-9
MF:C25H40N2O6S
MW:496.6599
MDL:MFCD00036839
CID:563708
PubChem ID:24896383

Leukotriene D4 Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycine,S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-
    • Glycine,S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L...
    • LEUKOTRIENE D4
    • leukotriened
    • LTD4
    • Leukotriene D
    • 5FNY4416UE
    • (R-(R*,S*-(E,E,Z,Z)))-N-(S-(1-(4-Carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)glycine
    • S-{(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]pentadeca-2,4,6,9-tetraen-1-yl}-L-cysteinylglycine
    • C25H40N2O6S
    • (5~{s},6~{r},7~{e},9~{e},11~{z},14~{z})-6-[(2~{r})-2-Azanyl-3-(2-Hydroxy-2-Oxoethylamino)-3-Oxidanylidene-Prop
    • Q647917
    • CHEMBL288943
    • (5~{s},6~{r},7~{e},9~{e},11~{z},14~{z})-6-[(2~{r})-2-Azanyl-3-(2-Hydroxy-2-Oxoethylamino)-3-Oxidanylidene-Propyl]sulfanyl-5-Oxidanyl-Icosa-7,9,11,14-Tetraenoic Acid
    • LTD (sub 4)
    • (R-(R*,S*-(E,E,Z,Z)))-N-(S-(1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)-glycine
    • 5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11E,14Z-eicosatetraenoic acid
    • LMFA03020006
    • (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
    • SCHEMBL12795157
    • NCGC00163399-01
    • Glycine, N-(S-(1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)-, (R-(R*,S*-(E,E,Z,Z)))-
    • NS00069905
    • LEUKOTRIENE D4 [MI]
    • 73836-78-9
    • BDBM50292408
    • NCGC00163399-02
    • UNII-5FNY4416UE
    • BSPBio_001368
    • S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-CARBOXY-1-HYDROXYBUTYL)-2,4,6,9-PENTADECATETRAENYL)-L-CYSTEINYLGLYCINE
    • 5S-Hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid
    • Glycine, S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-
    • LTD4 (Leukotriene D4)
    • HMS3402E10
    • DB11858
    • YEESKJGWJFYOOK-IJHYULJSSA-N
    • GLYCINE, S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-CARBOXY-1-HYDROXYBUTYL)-2,4,6,9-PENTADECATETRAEN-1-YL)-L-CYSTEINYL-
    • C05951
    • CS-0059612
    • HY-113456
    • CHEBI:28666
    • Leukotriene D(sub 4)
    • LTD
    • AKOS040756242
    • MFCD00036839
    • Leukotriene D-4
    • G91533
    • DTXSID6040533
    • (5S,6R,7E,9E,11Z,14Z)-6-((2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
    • (5S,6R,7E,9E,11Z,14Z)-6-(((2R)-2-Amino-3-((Carboxymethyl)Amino)-3-Oxopropyl)Sulfanyl)-5-Hydroxyicosa-7,9,11,14-Tetraenoic Acid
    • DTXCID4020533
    • (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-Amino-3-[(Carboxymethyl)Amino]-3-Oxopropyl}Sulfanyl)-5-Hydroxyicosa-7,9,11,14-Tetraenoic Acid
    • Leukotriene D 4
    • S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-Carboxy-1-Hydroxybutyl)Pentadeca-2,4,6,9-Tetraen-1-Yl)-L-Cysteinylglycine
    • Leukotriene D4
    • MDL: MFCD00036839
    • Inchi: 1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1
    • Chiave InChI: YEESKJGWJFYOOK-IJHYULJSSA-N
    • Sorrisi: S(C([H])([H])[C@@]([H])(C(N([H])C([H])([H])C(=O)O[H])=O)N([H])[H])[C@]([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(/[H])=C(/[H])\C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])O[H]

Proprietà calcolate

  • Massa esatta: 496.26100
  • Massa monoisotopica: 496.26070817 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 20
  • Complessità: 706
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 175
  • Peso molecolare: 496.7

Proprietà sperimentali

  • Punto di infiammabilità: Fahrenheit: 48,2 ° f
    Celsius: 9 ° c
  • PSA: 175.25000
  • LogP: 4.51850
  • Colore/forma: ~50 μg/mL (in methanol/ammonium acetate buffer, 70:30, pH 5.6)

Leukotriene D4 Informazioni sulla sicurezza

Leukotriene D4 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
L473493-0.25mg
LTD4 (Leukotriene D4)
73836-78-9
0.25mg
$ 1490.00 2022-06-04
abcr
AB182572-100 µg
Leukotriene D4; .
73836-78-9
100 µg
€796.50 2023-07-20
abcr
AB182572-25 µg
Leukotriene D4; .
73836-78-9
25 µg
€472.00 2023-07-20
abcr
AB182572-25 μg
Leukotriene D4; .
73836-78-9
25μg
€472.00 2023-02-22
TRC
L473493-0.5mg
LTD4 (Leukotriene D4)
73836-78-9
0.5mg
$ 2440.00 2022-06-04
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64440-10ug
Leukotriene D4 MaxSpec? Standard
73836-78-9 98%
10ug
¥2259.00 2023-09-09
TRC
L473493-.1mg
LTD4 (Leukotriene D4)
73836-78-9
1mg
$890.00 2023-05-18
TRC
L473493-.25mg
LTD4 (Leukotriene D4)
73836-78-9
25mg
$1797.00 2023-05-18
MedChemExpress
HY-113456-10μg(201.34µM*100μLinEthanol)
Leukotriene D4
73836-78-9 ≥98.0%
10μg
¥6500 2021-07-09
MedChemExpress
HY-113456-50μg(201.34μM*500μLinEthanol)
Leukotriene D4
73836-78-9 ≥98.0%
50μg
¥19000 2022-05-18

Leukotriene D4 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:73836-78-9)Leukotriene D4
A1037456
Purezza:99%/99%
Quantità:10μg/50μg
Prezzo ($):226.0/840.0